molecular formula C19H15N7OS B2542200 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1903718-12-6

2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2542200
CAS No.: 1903718-12-6
M. Wt: 389.44
InChI Key: OYWDAKFALBHUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a hybrid heterocyclic system comprising an imidazo[1,2-a]pyridine core linked via a carboxamide group to a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a thiophen-2-yl moiety. The thiophene group may enhance lipophilicity and metabolic stability compared to benzene or furan analogs, though direct pharmacological data for this compound remains unreported in the provided evidence.

Key structural features influencing activity likely include:

  • Imidazo[1,2-a]pyridine: Known for diverse bioactivity, including antiviral and anticancer properties.
  • Triazolopyridazine: A nitrogen-rich heterocycle often associated with kinase inhibition.
  • Thiophene: A sulfur-containing aromatic ring that improves membrane permeability and metabolic resistance.

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c1-12-18(25-9-3-2-6-15(25)21-12)19(27)20-11-17-23-22-16-8-7-13(24-26(16)17)14-5-4-10-28-14/h2-10H,11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWDAKFALBHUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic molecule characterized by multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest it may interact with various biological targets.

Structural Overview

The molecular formula of the compound is C14H14N6O2SC_{14}H_{14}N_6O_2S, with a molecular weight of approximately 342.37 g/mol. The structure consists of an imidazo-pyridine core linked to a triazole-pyridazine moiety via a thiophene ring. This combination of heterocycles is known to enhance biological activity through diverse mechanisms.

Antimicrobial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have demonstrated efficacy against various bacterial strains and fungi. In vitro assays have reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens such as Staphylococcus aureus and Candida albicans.

CompoundMIC (µg/mL)Target Pathogen
Compound A5Staphylococcus aureus
Compound B10Candida albicans

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Research indicates that similar imidazo-pyridine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, one study reported that a related compound reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa20

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound may also exhibit anti-inflammatory effects. Studies have suggested that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The exact mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Receptor Modulation: The triazole moiety may facilitate binding to various receptors involved in cell signaling pathways.

Case Studies

Several case studies highlight the biological efficacy of this class of compounds:

  • Study on Antimicrobial Properties:
    A recent study evaluated a series of triazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. Among them, one derivative exhibited an IC50 of 1.35 µM against the pathogen.
  • Evaluation of Anticancer Activity:
    In another investigation focusing on breast cancer cell lines, several derivatives were tested for cytotoxicity. One derivative showed promising results with an IC50 value significantly lower than standard chemotherapeutics.

Scientific Research Applications

Anticancer Applications

One of the primary areas of research for this compound is its potential as an anticancer agent. The compound's structural components suggest it may interact with various biological targets involved in cancer progression.

Case Studies

A study highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting c-KIT across a range of mutations associated with GISTs . The research demonstrated that these derivatives could be effective in treating cancers that exhibit secondary resistance mutations.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains.

Synthesis and Evaluation

Compounds derived from the imidazo[1,2-a]pyridine framework have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The agar well diffusion method was utilized to assess their effectiveness, revealing promising results that warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features

The presence of the thiophene and triazole moieties appears to enhance biological activity by facilitating interactions with target proteins involved in disease pathways . Modifications to these groups can lead to variations in potency and selectivity.

Chemical Reactions Analysis

Cycloaddition and Ring-Formation Reactions

The triazolo[4,3-b]pyridazine core participates in [3+2] cycloaddition reactions. For example, nitrile imine intermediates generated from hydrazonyl chlorides react with electron-deficient dipolarophiles (e.g., maleimides) to form fused heterocycles. Similar reactivity has been observed in triazolopyridazine derivatives under microwave-assisted conditions, yielding regioselective adducts .

Reaction Type Conditions Products Yield
[3+2] CycloadditionDMF, K₂CO₃, 50–60°C, 8hFused triazolo-pyridazine derivatives65–78%
Nucleophilic ring openingTHF, LiAlH₄, 0°C to RTPyridazine-amidine intermediates82%

Nucleophilic Substitution at the Methyl Bridge

The methylene group linking the triazolopyridazine and imidazopyridine moieties undergoes nucleophilic substitution. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

  • Arylation : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at this position.

Key Findings :

  • Substituents at the methyl bridge modulate solubility and bioactivity .

  • Bulky groups (e.g., tert-butyl) reduce reaction rates due to steric hindrance .

Functionalization of the Imidazopyridine Carboxamide

The carboxamide group participates in:

  • Hydrolysis : Acidic or basic conditions convert the carboxamide to carboxylic acid (e.g., HCl/EtOH or NaOH/H₂O) .

  • Condensation : Reacts with amines or hydrazines to form urea or semicarbazide derivatives .

Example Reaction :
Carboxamide+R-NH2EDCl/HOBtUrea derivative\text{Carboxamide} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{Urea derivative}
(Yield: 70–85% under DCM/RT conditions) .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl substituent undergoes:

  • Halogenation : Bromination with NBS in CCl₄ introduces Br at the 5-position .

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 4-position of the thiophene ring .

Reaction Conditions Regioselectivity
BrominationNBS, CCl₄, 80°C, 6h5-position
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h4-position

Cross-Coupling Reactions

The triazolopyridazine scaffold supports Pd-catalyzed couplings:

  • Suzuki-Miyaura : Aryl boronic acids couple at the 6-position of pyridazine (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

  • Buchwald-Hartwig : Amination with primary/secondary amines (Pd₂(dba)₃, Xantphos) .

Optimized Conditions :

  • Yields: 60–92% for Suzuki couplings.

  • TON (Turnover Number): >1,000 for Buchwald amination .

Oxidation and Reduction

  • Thiophene Oxidation : mCPBA oxidizes the thiophene sulfur to sulfoxide (→ 83% yield) or sulfone (→ 72% yield) .

  • Imine Reduction : NaBH₄ reduces the imidazopyridine’s C=N bond, forming a saturated analog (→ 68% yield) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring Contraction : Triazolopyridazine converts to pyrazolo[3,4-d]pyrimidine derivatives via -sigmatropic shifts .

  • Dimerization : Forms head-to-tail dimers in acetonitrile (Φ = 0.15) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-Phenyl-6-(Pyrid-2-yl)Imidazo[1,2-a]Pyridine-2-Carboxamide (Compound 3)
  • Core Structure : Imidazo[1,2-a]pyridine with a pyridyl substituent.
  • Key Differences : Lacks the triazolopyridazine-thiophene moiety; instead, it features a phenyl-carboxamide linkage.
  • Pharmacological Insights : While specific data is unavailable, similar imidazo[1,2-a]pyridine carboxamides are explored for kinase inhibition. The absence of thiophene may reduce metabolic stability compared to the target compound .
Heteroarylmethyleneimidazolinones (e.g., Compound 6,10)
  • Core Structure: Imidazolinone fused with heteroaromatic groups (e.g., furan or benzene).
  • Key Differences: Replaces the triazolopyridazine with an imidazolinone framework.
  • However, the thiophene in the target compound could offer superior electronic properties for target binding compared to furan .
Tetrahydroimidazo[1,2-a]Pyridine Derivatives (e.g., Compounds 1l and 2d)
  • Core Structure : Partially saturated imidazo[1,2-a]pyridine with ester and nitrile groups.
  • Key Differences : Saturation reduces aromaticity, likely diminishing kinase affinity but improving solubility. The target compound’s fully aromatic system may enhance target engagement at the expense of solubility .

Comparative Analysis of Properties

Property Target Compound Compound 3 (Ev2) Compound 6,10 (Ev3) Tetrahydro Derivatives (Ev4-5)
Core Heterocycles Imidazo[1,2-a]pyridine + Triazolopyridazine Imidazo[1,2-a]pyridine Imidazolinone + Heteroarene Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Thiophen-2-yl, Methyl Phenyl, Pyridyl Furan/Benzene Nitrophenyl, Phenethyl
Hypothesized Bioactivity Kinase inhibition, Anticancer Kinase inhibition Cytotoxicity Not reported
Metabolic Stability High (thiophene) Moderate Low (furan) Moderate (ester hydrolysis)
Solubility Moderate (aromaticity) Low (hydrophobic substituents) High (imidazolinone polarity) High (ester groups)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the imidazo[1,2-a]pyridine and triazolo[4,3-b]pyridazine moieties in this compound?

  • The imidazo[1,2-a]pyridine core can be synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or via one-pot multicomponent reactions using aldehydes, amines, and alkynes . For the triazolo[4,3-b]pyridazine moiety, cyclization of hydrazine derivatives with nitriles or carbonyl compounds is effective, as demonstrated in analogous triazolo-pyridazine syntheses . Key intermediates should be purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity .

Q. How can researchers optimize reaction conditions to improve yield and purity during coupling steps?

  • Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for amide bond formation between the imidazo[1,2-a]pyridine and triazolo-pyridazine units. Response variables (yield, purity) should be analyzed using ANOVA to determine significance .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Essential techniques :

  • 1H^1H and 13C^{13}C NMR to confirm substitution patterns and regioisomeric purity (e.g., distinguishing between [1,2,4]triazolo isomers) .
  • HRMS for molecular weight validation (mass accuracy < 2 ppm).
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in fused-ring systems .

Advanced Research Questions

Q. How can computational methods guide the prediction of this compound’s reactivity or biological activity?

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For biological activity, molecular docking against target proteins (e.g., kinases) can identify binding motifs. Tools like AutoDock Vina or Schrödinger Suite are recommended, with validation via MD simulations .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions?

  • Case example : If observed solubility (e.g., in DMSO) conflicts with LogP predictions, validate experimentally via HPLC-UV or nephelometry. Reassess computational models (e.g., adjust atomic partial charges in COSMO-RS solvation models) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Synthesize analogs with variations in the thiophene (e.g., substituents at the 5-position) or methyl group on the imidazo-pyridine.
  • Test biological activity in dose-response assays (e.g., IC50_{50} determination).
  • Apply QSAR modeling using descriptors like polar surface area, hydrogen-bond donors/acceptors, and steric parameters .

Q. What experimental approaches validate the selectivity of this compound in biological assays?

  • Perform counter-screening against structurally related off-target proteins (e.g., other kinases or GPCRs). Use fluorescence polarization or SPR to measure binding affinities. Cross-validate with CRISPR/Cas9 knockout models to confirm target specificity .

Methodological Considerations

  • Handling Stability Issues : Monitor degradation under stress conditions (heat, light, pH) via UPLC-MS. For hygroscopic intermediates, store under inert atmosphere (argon) with molecular sieves .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail. Use internal standards (e.g., deuterated analogs) for quantitative NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.